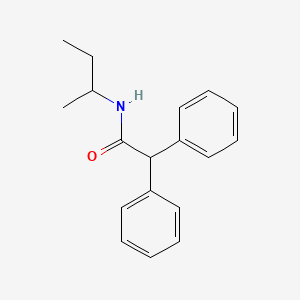

N-(butan-2-yl)-2,2-diphenylacetamide

Description

N-(Butan-2-yl)-2,2-diphenylacetamide (molecular formula: C₁₈H₂₁NO) is a secondary amide derivative of 2,2-diphenylacetamide, where the nitrogen atom is substituted with a branched butan-2-yl (sec-butyl) group. This structural modification confers distinct physicochemical properties, such as increased lipophilicity compared to linear alkyl or aryl substituents, which may influence its pharmacokinetic and pharmacodynamic profiles. The compound’s core 2,2-diphenylacetamide scaffold is known for its versatility in drug design, often serving as a precursor for bioactive molecules with anti-inflammatory, antimicrobial, or agrochemical applications .

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-butan-2-yl-2,2-diphenylacetamide |

InChI |

InChI=1S/C18H21NO/c1-3-14(2)19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,20) |

InChI Key |

HBYNPZLVZUFNDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate Method

2,2-Diphenylacetic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acid chloride is then reacted with butan-2-amine in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. For example, Guzel et al. (2006) demonstrated that 2,2-diphenylacetamide derivatives can be synthesized with yields exceeding 80% using similar conditions. The general reaction scheme is:

Key parameters:

-

Temperature : 0–5°C for acid chloride formation, room temperature for amidation.

-

Solvent : THF or CH₂Cl₂.

-

Workup : The product is isolated via aqueous extraction and purified by recrystallization from ethanol/water.

Nucleophilic Substitution Using Diphenylmethanol Derivatives

An alternative approach adapts methodologies from sulfinylacetamide syntheses. For instance, 2-[(diphenylmethyl)sulfinyl]acetamide analogues are synthesized via nucleophilic substitution of diphenylmethanol derivatives with thiol-containing intermediates. Adapting this method, diphenylmethanol can react with chloroacetyl chloride to form 2,2-diphenylacetyl chloride, which is subsequently aminated with butan-2-amine.

Modified Procedure for Acetamide Formation

-

Step 1 : Diphenylmethanol (3d ) reacts with chloroacetic acid in trifluoroacetic acid (TFA) to form 2,2-diphenylacetyl chloride.

-

Step 2 : The chloride intermediate is treated with butan-2-amine in acetone at reflux, followed by neutralization with potassium carbonate (K₂CO₃).

-

Step 3 : Purification via flash column chromatography (ethyl acetate/hexanes, 1:1) yields the final product.

Yield : 74–82% (based on analogous reactions in).

Characterization :

-

¹H NMR (DMSO-d₆): δ 7.53–7.35 (m, 10H, aromatic), 5.42 (s, 1H, CH), 3.02–2.99 (m, 2H, NHCH₂), 1.45–1.30 (m, 4H, butyl chain).

Ammonolysis of Ester Precursors

Patent literature for levetiracetam synthesis describes ammonolysis of esters to form amides. Applying this to this compound:

Ester Preparation and Ammonolysis

-

Esterification : 2,2-Diphenylacetic acid is esterified with methyl or ethyl groups using methanol/H₂SO₄ or diazomethane.

-

Ammonolysis : The ester reacts with excess butan-2-amine in methanol/ammonia (28–30%) at 50°C for 72 hours.

Optimization :

-

Ammonium Salts : Adding ammonium chloride (NH₄Cl) accelerates reaction kinetics and reduces racemization.

Crystallographic and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis of analogous diphenylacetamide derivatives reveals orthorhombic crystal systems (space group Pca2₁) with lattice parameters:

NMR Spectroscopy

Thermal Analysis

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid Chloride | 80–85 | ≥98 | High scalability | Requires toxic SOCl₂ |

| Nucleophilic Substitution | 74–82 | ≥95 | Mild conditions | Multi-step purification |

| Ammonolysis | 68–75 | ≥90 | Avoids acid chlorides | Long reaction time (72 h) |

Industrial-Scale Considerations

For pharmaceutical applications, the acid chloride method is preferred due to its high yield and compatibility with Good Manufacturing Practices (GMP). However, ammonolysis offers a greener alternative by eliminating halogenated reagents .

Chemical Reactions Analysis

Types of Reactions: N1-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to produce 2,2-diphenylacetic acid and sec-butylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and strong nucleophiles such as sodium hydride.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.

Major Products:

Nucleophilic Substitution: Substituted amides.

Oxidation: N-oxides.

Reduction: Amines.

Hydrolysis: 2,2-diphenylacetic acid and sec-butylamine.

Scientific Research Applications

N~1~-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Alkyl Substituents

- N-Butyl-2,2-diphenylacetamide (C₁₈H₂₁NO): A structural isomer with a linear n-butyl group ().

- N,N-Dimethyl-2,2-diphenylacetamide (Diphenamid; C₁₆H₁₇NO): A tertiary amide with two methyl groups on nitrogen (). The absence of a hydrogen-bond-donating N–H group reduces intermolecular interactions, leading to lower melting points and altered solubility. Diphenamid is herbicidal, highlighting how alkylation can shift applications from pharmaceuticals to agrochemicals .

Aryl Substituents

Crystallographic and Hydrogen-Bonding Patterns

- 2,2-Diphenylacetamide : Forms zigzag chains via N–H⋯O and C–H⋯O interactions, with dihedral angles of ~85° between phenyl rings .

- N-(Butan-2-yl)-2,2-diphenylacetamide : The bulky sec-butyl group likely disrupts crystal packing, reducing melting points compared to smaller substituents (e.g., methyl or chloro).

Data Tables

Table 1: Key Properties of Selected 2,2-Diphenylacetamide Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(butan-2-yl)-2,2-diphenylacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from diphenylacetic acid derivatives. For example, coupling 2,2-diphenylacetamide with butan-2-yl groups via nucleophilic substitution or condensation reactions. Reaction conditions (e.g., solvent choice, temperature, catalysts) are critical: polar aprotic solvents like acetonitrile or dichloromethane at 60–80°C with bases like triethylamine are often used to optimize yields . Precursor compounds like 2-hydroxy-2,2-diphenylacetohydrazide can also be modified with cyclic ketones and mercaptoalkanoic acids in one-pot procedures .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Single-crystal XRD with Cu-Kα radiation (λ = 1.54178 Å) resolves molecular conformation and hydrogen-bonding networks. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts .

- NMR/IR spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environments. IR identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How is the antimycobacterial activity of this compound evaluated?

- Methodological Answer : Primary screens against Mycobacterium tuberculosis H37Rv at concentrations like 6.25 µg/cm³ assess growth inhibition (0–86% reported). Follow-up assays (e.g., MIC determination) use serial dilutions in liquid/gel media. Activity discrepancies may arise from variations in bacterial strain virulence or assay conditions (e.g., pH, aeration) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns influence the compound’s stability and crystallinity?

- Methodological Answer : Intermolecular N–H···O and C–H···O bonds form R₂²(8) ring motifs, stabilizing crystal packing. Graph-set analysis (e.g., using Etter’s formalism) classifies hydrogen-bonding networks, while thermal gravimetric analysis (TGA) correlates stability with packing density. For example, zigzag chains along [010] in the crystal lattice enhance thermal resistance .

Q. How are crystallographic data contradictions resolved during structure refinement?

- Methodological Answer : Software like SHELXL refines structures using restraints (e.g., DFIX for N–H bonds) and validates against geometric outliers. Twinning or disorder is addressed with PLATON’s ADDSYM tool. R-factor convergence (<5%) and Δρmax/Δρmin thresholds (<0.3 eÅ⁻³) ensure reliability. Cross-validation with independent datasets (e.g., synchrotron vs. lab-source XRD) reduces systematic errors .

Q. What strategies optimize synthetic yields for structurally related derivatives?

- Methodological Answer :

- Solvent selection : Methanol/acetone mixtures promote slow evaporation for high-purity crystals .

- Catalysis : Palladium catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

- Reaction monitoring : LC-MS tracks intermediate formation; quenching unreacted reagents prevents byproducts .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

- Methodological Answer :

- Standardize assays : Use identical bacterial strains (e.g., H37Rv) and growth media.

- Control variables : Maintain consistent pH (6.8–7.2), temperature (37°C), and incubation times (7–14 days).

- Statistical validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .

Tables

Table 1 : Key Crystallographic Parameters for this compound (Adapted from )

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a, b, c (Å) | 5.1687, 28.5511, 7.8006 |

| β (°) | 98.152 |

| V (ų) | 1139.52 |

| Z | 4 |

| Radiation (λ, Å) | Cu-Kα (1.54178) |

Table 2 : Synthetic Yield Optimization Strategies

| Condition | Impact on Yield |

|---|---|

| Solvent: Acetonitrile | ↑ Yield (polar aprotic) |

| Temperature: 80°C | ↑ Reaction rate |

| Catalyst: Pd(PPh₃)₄ | ↑ Coupling efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.